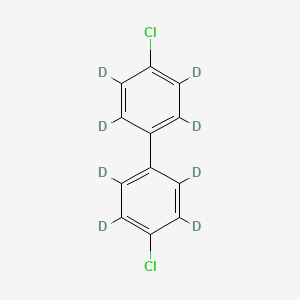

4,4'-Dichlorobiphenyl-d8

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H8Cl2 |

|---|---|

Peso molecular |

231.14 g/mol |

Nombre IUPAC |

1-chloro-4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene |

InChI |

InChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |

Clave InChI |

YTBRNEUEFCNVHC-PGRXLJNUSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] |

SMILES canónico |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Synthesis and Isotopic Characterization of 4,4 Dichlorobiphenyl D8

Synthetic Methodologies for 4,4'-Dichlorobiphenyl (B164843) (Unlabeled)

The synthesis of the unlabeled 4,4'-dichlorobiphenyl can be achieved through several established chemical reactions. These methods vary in their efficiency, selectivity, and industrial applicability.

Ullmann Coupling Approaches

The Ullmann reaction, or Ullmann coupling, is a classic method for the synthesis of symmetrical biaryl compounds. vedantu.combyjus.comiitk.ac.in This reaction involves the coupling of two molecules of an aryl halide in the presence of copper, often at elevated temperatures. vedantu.combyjus.com For the synthesis of 4,4'-dichlorobiphenyl, 4-chloroiodobenzene can be subjected to homocoupling using copper powder or copper(I) salts in a polar aprotic solvent like dimethylformamide (DMF) at temperatures between 130–150°C.

The mechanism is thought to involve the formation of an active copper(I) species which then undergoes oxidative addition with the aryl halide. vedantu.comorganic-chemistry.org A subsequent reductive elimination from a diarylcopper intermediate results in the formation of the new carbon-carbon bond, yielding the biphenyl (B1667301) structure. vedantu.comorganic-chemistry.org While effective for targeted synthesis in laboratory settings due to its precision, the traditional Ullmann reaction is known for its harsh conditions and sometimes erratic yields. lscollege.ac.in Modern variations have been developed to mitigate these issues. lscollege.ac.in

A novel solvent-free approach using high-speed ball milling has been applied to the Ullmann coupling, achieving quantitative yields for the biarylation of 2-iodonitrobenzene. nih.gov For instance, the synthesis of 2,2′-dinitro-4,4′-dichlorobiphenyl was achieved by ball milling l,4-dichloro-2-nitrobenzene with a copper ball-bearing. nih.gov

Radical Decarboxylation Pathways

Radical decarboxylation reactions offer an alternative route to biphenyl structures. The Barton-McCombie deoxygenation is a well-known radical substitution reaction where a hydroxyl group is replaced by a hydrogen. alfa-chemistry.comwikipedia.orgnrochemistry.com While not a direct synthesis of 4,4'-dichlorobiphenyl from a carboxylic acid, the principles of radical generation are relevant. In a related process, the Barton decarboxylation, the starting material is a carboxylic acid. wikipedia.org

A one-step homolytic decarboxylation of aromatic carboxylic acids has been described and utilized for the preparation of several chlorobiphenyls. taylorfrancis.com This method provides a source of aryl radicals that can then couple to form the biphenyl skeleton. taylorfrancis.com

Industrial Chlorination Methods

The industrial production of PCBs has historically relied on the direct chlorination of biphenyl. researchgate.nettaylorandfrancis.cominchem.orgnih.gov This process involves reacting biphenyl with anhydrous chlorine gas in the presence of a catalyst, such as iron filings or iron(III) chloride (FeCl₃). researchgate.netnih.gov The degree of chlorination is controlled by the reaction time and conditions. nih.gov

However, this method has significant drawbacks, primarily the lack of selectivity. The direct chlorination of biphenyl produces a complex mixture of PCB congeners with varying numbers and positions of chlorine atoms. researchgate.net The separation of a specific isomer like 4,4'-dichlorobiphenyl from this mixture is a challenging and essential post-synthesis step, often requiring fractional distillation or recrystallization. taylorfrancis.com Over-chlorination, leading to the formation of tri- or tetrachlorinated byproducts, is another challenge that necessitates precise control over the stoichiometry.

| Industrial Chlorination Parameter | Conditions |

| Catalyst | FeCl₃ or AlCl₃ (1–5 mol%) |

| Temperature | 80–120°C |

| Solvent | None (neat reaction) |

| Yield of 4,4'-Isomer | 40–60% (after purification) |

This table summarizes typical conditions for the industrial chlorination of biphenyl.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for synthesizing biaryls. gre.ac.ukresearchgate.net This method generally offers high yields and selectivity under milder conditions compared to the Ullmann reaction. lscollege.ac.in

For the synthesis of 4,4'-dichlorobiphenyl, this reaction would involve the coupling of a 4-chlorophenylboronic acid or its ester with a 4-chlorophenyl halide in the presence of a palladium catalyst and a base. researchgate.net For example, 4-chlorophenylboronic acid can react with 4-chloroiodobenzene using a Pd(PPh₃)₄ catalyst and a base like sodium carbonate in a water/ethanol mixture. The Suzuki-Miyaura reaction is noted for its exceptional selectivity and mild reaction conditions. It has been successfully used to synthesize various PCB congeners and their metabolites. researchgate.net

Isotopic Labeling Principles and Deuterium (B1214612) Incorporation

Isotopically labeled compounds, particularly deuterated ones, are indispensable tools in analytical chemistry and various fields of scientific research.

Rationale for Deuteration in Aromatic Compounds for Tracer Studies

Deuterium-labeled compounds, where hydrogen atoms are replaced by their stable isotope deuterium (D), are widely used as internal standards in quantitative analysis, especially in mass spectrometry-based methods. clearsynth.comacs.orgmonadlabtech.comresearchgate.net The rationale for using deuterated aromatic compounds like 4,4'-dichlorobiphenyl-d8 as tracers in analytical studies is multifaceted.

Co-elution with Analyte: Deuterated standards are chemically almost identical to their non-labeled counterparts. researchgate.netclearsynth.com This ensures they exhibit nearly the same behavior during sample preparation, extraction, and chromatographic analysis, leading to co-elution. researchgate.net

Mass Spectrometric Differentiation: Despite their chemical similarity, the mass difference between the deuterated standard and the target analyte allows for their distinct detection by a mass spectrometer. clearsynth.comnih.gov This is crucial for accurate quantification.

Correction for Matrix Effects and Analyte Loss: In complex samples, other components (the matrix) can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. clearsynth.comresearchgate.netnih.govmusechem.com Since the deuterated internal standard is affected by the matrix in the same way as the analyte, it can be used to correct for these interferences and for any analyte loss during sample workup. clearsynth.comresearchgate.netnih.govmusechem.com

Improved Accuracy and Precision: The use of deuterated internal standards significantly enhances the accuracy and precision of quantitative analyses by compensating for variations in instrument response and sample processing. clearsynth.commusechem.com They serve as reliable calibration reference points. clearsynth.commusechem.com

Metabolic and Mechanistic Studies: Deuterium labeling is also a powerful tool for elucidating metabolic pathways of drugs and environmental contaminants. acs.orgclearsynth.commdpi.com The kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond, can slow down metabolic processes at the site of deuteration, helping to identify metabolically active sites in a molecule. acs.orgmdpi.comresearchgate.net

The development of methods for the selective introduction of deuterium into organic molecules, such as H-D exchange reactions catalyzed by metals like palladium or platinum, is an active area of research. acs.orgnih.gov

Niche Synthetic Routes for Deuterated this compound

The introduction of deuterium atoms into the 4,4'-dichlorobiphenyl structure requires specialized synthetic methodologies. While classical methods like the Ullmann coupling are effective for creating the biphenyl backbone of the non-labeled compound, the synthesis of its deuterated analog often involves modifications to these established routes or the use of alternative strategies to efficiently incorporate the deuterium labels.

One common approach involves the use of deuterated precursors. For instance, the synthesis can be adapted from methods used for other deuterated biphenyls, such as the chemical synthesis of 2,2'-dichlorobiphenyl-d8. polymtl.ca These niche routes are designed to maximize the incorporation of deuterium and to control the regioselectivity of the final product. The primary goal is to produce a standard with a high degree of deuteration and minimal isotopic scrambling.

Custom Synthesis for Specific Structural Needs

In many research contexts, particularly in metabolism and environmental fate studies, custom synthesis of isotopically labeled compounds like this compound is essential. simsonpharma.commedchemexpress.com This allows for the precise placement of deuterium atoms at specific positions within the molecule, which can be critical for elucidating metabolic pathways or degradation mechanisms.

Custom synthesis provides researchers with the flexibility to design molecules that meet the specific requirements of their experiments. For example, a study investigating the degradation of PCBs might require a standard with deuterium atoms on only one of the phenyl rings. This level of specificity can only be achieved through custom synthesis, which often involves multi-step reaction sequences and specialized purification techniques to isolate the desired isotopomer. The availability of custom synthesis services from various chemical suppliers caters to these specialized research needs. simsonpharma.comfibratadeo.com

Spectroscopic and Chromatographic Characterization for Isotopic and Chemical Purity

Following synthesis, the confirmation of the chemical structure and the determination of isotopic enrichment are critical steps. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful incorporation and location of deuterium atoms. While standard ¹H NMR can indicate the absence of protons at specific positions, more advanced techniques are often employed for a comprehensive analysis.

For deuterated compounds, ²H (Deuterium) NMR spectroscopy is particularly informative. soton.ac.uk It directly observes the deuterium nuclei, providing a spectrum that can confirm the presence and chemical environment of the deuterium atoms. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, allowing for the assignment of deuterium signals to specific positions on the aromatic rings. Furthermore, the absence of signals in the ¹H NMR spectrum at the expected positions for the aromatic protons provides strong evidence of successful deuteration. soton.ac.uk The use of deuterated solvents with high isotopic purity is also crucial for acquiring clean NMR spectra. sigmaaldrich.comscharlab.com

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Determination

Mass spectrometry (MS) is the primary technique used to determine the molecular weight and isotopic purity of this compound. almacgroup.comresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. researchgate.net

The mass spectrum of this compound will show a molecular ion peak corresponding to its increased mass due to the eight deuterium atoms. lgcstandards.com By comparing the intensity of this peak to the intensities of peaks corresponding to molecules with fewer deuterium atoms (isotopologues), the isotopic enrichment can be calculated. almacgroup.comresearchgate.net This analysis is crucial for ensuring that the standard has the desired level of deuteration and for correcting quantitative data in analytical methods. Advances in techniques like Time-of-Flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, leading to more accurate determinations of isotopic purity. almacgroup.com

| Technique | Information Provided |

| ²H NMR | Direct confirmation of deuterium incorporation and location. |

| ¹H NMR | Absence of proton signals at specific positions. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. |

| Isotope Ratio Mass Spectrometry (IRMS) | Precise measurement of isotopic enrichment and purity. csic.es |

Advanced Analytical Applications of 4,4 Dichlorobiphenyl D8 As a Stable Isotope Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry in Environmental Analysis

Stable isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis. vulcanchem.com This "internal standard" is chemically identical to the native analyte but has a different mass due to the isotopic substitution, in this case, the replacement of hydrogen atoms with deuterium (B1214612) in 4,4'-Dichlorobiphenyl (B164843). resolvemass.ca The key principle is that the isotopically labeled standard behaves identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and ionization. vulcanchem.com

Correction for Matrix Effects and Sample Preparation Losses

One of the most significant advantages of using 4,4'-Dichlorobiphenyl-d8 as an internal standard is its ability to compensate for analytical variabilities. nih.gov During sample preparation, which can involve complex procedures like extraction and cleanup, losses of the target analyte are inevitable. thermofisher.com Furthermore, when the sample extract is introduced into the mass spectrometer, other co-extracted compounds from the matrix can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. eurl-pesticides.eu

Because this compound has virtually identical physicochemical properties to its unlabeled counterpart, it experiences the same losses during sample preparation and the same matrix-induced ionization effects. nih.gov By measuring the ratio of the signal from the native analyte to the signal from the known amount of the added internal standard, these variations can be effectively normalized, leading to a more accurate and reliable quantification of the target PCB congener. eurl-pesticides.eu

Quantification of Unlabeled PCB Congeners in Complex Matrices

This compound is specifically used for the quantification of its corresponding unlabeled congener, 4,4'-Dichlorobiphenyl (PCB 15). isotope.com This is particularly crucial in the analysis of complex matrices such as soil, sediment, and biological tissues, where the concentration of PCBs can be low and the presence of interfering substances is high. nih.gov The isotope dilution method allows for the accurate determination of PCB 15 concentrations even in the presence of these interferences. nih.gov

The use of deuterated standards like this compound is a cornerstone of robust analytical methods for PCB analysis, including those specified by regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.gov These methods are designed to provide high-quality, defensible data for environmental monitoring and risk assessment. epa.gov

Chromatographic-Mass Spectrometric Techniques Utilizing this compound

The combination of chromatographic separation with mass spectrometric detection is the gold standard for the analysis of PCBs. This compound is a critical component in these advanced analytical workflows.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of PCBs. irost.ir In this method, the sample extract is injected into a gas chromatograph, where the different PCB congeners are separated based on their boiling points and interaction with the chromatographic column. The separated congeners then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio.

The addition of this compound at the beginning of the sample preparation process allows for the application of isotope dilution principles. epa.gov By monitoring the specific ions for both native PCB 15 and its deuterated analog, accurate quantification can be achieved. This approach is fundamental to methods like EPA Method 8082A, which is used for the determination of PCBs in various matrices. epa.gov

Below is a table summarizing typical performance data for the analysis of PCBs using GC-MS with internal standards.

| Parameter | Typical Value | Source |

| Recovery | 70-130% | wa.gov |

| Linearity (R²) | >0.99 | nih.gov |

| Limit of Detection (LOD) | Low µg/kg to ng/L | nih.gov |

This table represents generalized data from various sources and is for illustrative purposes.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) Applications

For even greater selectivity and sensitivity, gas chromatography-high resolution mass spectrometry (GC-HRMS) is employed. publications.gc.ca HRMS instruments can measure the mass of ions with very high accuracy, allowing for the differentiation of target analytes from interfering ions with the same nominal mass. This is particularly important for the analysis of trace levels of PCBs in highly complex samples. publications.gc.ca

EPA Method 1668 is a high-resolution method that utilizes a suite of isotopically labeled internal standards, including those for dichlorobiphenyls, to achieve very low detection limits. epa.govisotope.com The use of this compound in GC-HRMS methods provides the highest level of confidence in the identification and quantification of PCB 15, especially when dealing with challenging matrices or when regulatory compliance requires the lowest possible detection limits. epa.gov

The following table illustrates the enhanced capabilities of GC-HRMS for PCB analysis.

| Parameter | GC-MS | GC-HRMS | Source |

| Mass Resolution | Low | High (≥10,000) | publications.gc.ca |

| Selectivity | Good | Excellent | publications.gc.ca |

| Sensitivity | ng/L to µg/kg | pg/L to ng/kg | epa.govisotope.com |

This table provides a comparative overview based on information from multiple sources.

Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Considerations

While GC-MS is the traditional method for PCB analysis, ultra-high pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is an emerging technique, particularly for the analysis of hydroxylated PCB metabolites. mdpi.com For the analysis of non-derivatized PCBs, UPLC-MS/MS is less common due to the nonpolar nature of these compounds, which makes them highly suitable for GC.

However, for certain applications, UPLC-MS/MS can offer advantages such as faster analysis times. mdpi.com In such cases, the use of a deuterated internal standard like this compound would still be essential for accurate quantification. The principles of isotope dilution remain the same, providing a means to correct for matrix effects and other analytical variables inherent in the LC-MS/MS process. mdpi.comrsc.org The development of UPLC-MS/MS methods for native PCBs is an active area of research, and the availability of high-quality deuterated standards is a prerequisite for the validation and implementation of these methods. mdpi.com

Application in Environmental Monitoring and Contaminant Analysis

The robustness of this compound as an internal standard makes it invaluable for the environmental monitoring of PCBs. These synthetic compounds are hydrophobic and persist in the environment, accumulating in various compartments. velp.com Accurate quantification is essential for assessing the extent of contamination, evaluating risks to ecosystems and human health, and ensuring compliance with regulatory standards. velp.com The isotope dilution mass spectrometry (IDMS) method, which employs standards like this compound, is a preferred technique for generating defensible data for environmental monitoring programs. isotope.com

PCBs can be transported over long distances bound to atmospheric particulate matter, leading to widespread environmental distribution. The analysis of these airborne particles is crucial for understanding the transport and fate of these pollutants. In these analyses, this compound and other isotopically labeled standards are added to samples prior to extraction and cleanup. nist.gov This allows for the precise quantification of native PCB congeners, even at the trace levels typically found in air samples.

Standard Reference Materials (SRMs), such as SRM 1649a (Urban Particulate Matter), are used to validate these analytical methods. nist.gov The certified values in these SRMs are determined using techniques that rely on isotope dilution with labeled internal standards. nist.gov This ensures that laboratories can produce comparable and accurate data for air quality assessments.

Table 1: Certified Mass Fraction Values for Selected PCB Congeners in Urban Atmospheric Particulate Matter (SRM 1649a) This table illustrates the type of data obtained using analytical methods that rely on stable isotope internal standards like this compound.

| PCB Congener | IUPAC No. | Mass Fraction (ng/g) |

| 2,4'-Dichlorobiphenyl | 8 | 12.28 ± 0.29 |

| 2,2',5-Trichlorobiphenyl | 18 | 20.44 ± 0.84 |

| 2,4,4'-Trichlorobiphenyl (B50444) | 28 | 18.5 ± 1.2 |

| 2,4',5-Trichlorobiphenyl | 31 | 17.3 ± 1.4 |

| 2,2',3,5'-Tetrachlorobiphenyl | 44 | 15.4 ± 1.6 |

| Data sourced from the Certificate of Analysis for NIST SRM 1649a. nist.gov |

Due to their low water solubility, PCBs strongly adsorb to sediments, which become major sinks and long-term sources of contamination in aquatic ecosystems. velp.com Monitoring PCBs in marine and riverine sediments is fundamental to assessing the health of these environments. The use of this compound as an internal standard is a routine part of robust analytical methods, such as U.S. EPA Method 1668, for determining PCB concentrations in sediment samples. velp.com

In the analysis of Standard Reference Material (SRM) 1941b, Organics in Marine Sediment, isotopically labeled internal standards are added to the sediment prior to extraction to ensure accurate quantification of a wide range of contaminants, including numerous PCB congeners. nist.gov This approach allows researchers to track pollution trends, identify hot spots, and evaluate the effectiveness of remediation efforts in aquatic systems.

Table 2: Certified Mass Fraction Values for Selected PCB Congeners in Marine Sediment (SRM 1941b) This table provides examples of certified concentrations in a marine sediment reference material, determined using methods employing stable isotope dilution.

| PCB Congener | IUPAC No. | Mass Fraction (µg/kg) |

| 2,4'-Dichlorobiphenyl | 8 | 1.65 ± 0.19 |

| 2,2',5-Trichlorobiphenyl | 18 | 2.39 ± 0.29 |

| 2,4,4'-Trichlorobiphenyl | 28 | 4.52 ± 0.57 |

| 2,2',5,5'-Tetrachlorobiphenyl | 52 | 5.24 ± 0.28 |

| 2,3',4,4'-Tetrachlorobiphenyl | 66 | 4.96 ± 0.53 |

| Data sourced from the Certificate of Analysis for NIST SRM 1941b. nist.gov |

PCBs can bioaccumulate and biomagnify in food chains, posing a risk to human health through the consumption of contaminated foods, particularly fish, meat, and dairy products. nih.gov Therefore, sensitive and accurate methods are required for the detection of trace levels of PCBs in various food matrices. The analysis of PCBs in food is challenging due to the high lipid content and complex nature of the samples. nih.gov

Isotope dilution methods using deuterated standards are essential for overcoming these matrix effects. In a comprehensive study of PCBs in the U.S. food supply, surrogate standards, including a deuterated tetrachlorobiphenyl (d-PCB65), were spiked into food samples before extraction to monitor and correct for analytical recovery. nih.gov This ensures the reliability of data used for dietary exposure assessments and the enforcement of food safety regulations.

Table 3: Examples of PCB Congeners Detected in Various Food Categories This table illustrates the application of analytical methods using internal standards for detecting PCBs in the food supply. Concentrations are highly variable.

| Food Category | Predominant PCB Congeners Detected |

| Fish & Seafood | PCB 138, PCB 153, PCB 180 |

| Dairy & Eggs | PCB 118, PCB 153, PCB 105 |

| Meats | PCB 153, PCB 138, PCB 180 |

| Information based on findings from comprehensive food supply studies. nih.gov |

Compound-Specific Stable Isotope Analysis (CSIA) for Source Apportionment and Transformation Assessment

Compound-Specific Stable Isotope Analysis (CSIA) is an advanced analytical tool that measures the ratio of heavy to light stable isotopes (e.g., ¹³C to ¹²C) within an individual contaminant molecule. itrcweb.org This technique provides powerful insights into the origin and fate of pollutants in the environment. researchgate.net While this compound itself is a deliberately created isotopically enriched standard, its use in quantifying the native compounds that are the subject of CSIA is critical. Accurate concentration data, provided by isotope dilution methods, are necessary to correctly interpret the shifts in isotopic ratios measured by CSIA. itrcweb.org

When a contaminant undergoes degradation, the rates of reaction for molecules containing lighter isotopes are typically faster than for those with heavier isotopes. This results in the remaining, undegraded pool of the contaminant becoming enriched in the heavier isotope. researchgate.net By measuring this isotopic fractionation, CSIA can provide direct evidence of in-situ degradation, a task that is often difficult with traditional concentration analysis alone. itrcweb.org

The microbial degradation of 4,4'-Dichlorobiphenyl has been shown to proceed through intermediates such as 4-chlorobenzyl alcohol and 4-chlorobenzoic acid. usda.gov CSIA can be used to track this transformation by observing the enrichment of ¹³C in the remaining 4,4'-Dichlorobiphenyl. The precise quantification of the parent compound and its metabolites, facilitated by internal standards like this compound, is crucial for building accurate degradation models.

Table 4: Key Transformation Products of 4,4'-Dichlorobiphenyl (PCB 15) This table lists metabolites identified during the degradation of 4,4'-Dichlorobiphenyl, the processes of which can be investigated using CSIA.

| Parent Compound | Transformation Process | Key Metabolites Identified |

| 4,4'-Dichlorobiphenyl | Fungal Degradation | 2-hydroxy-4,4'-dichlorobiphenyl, 3-hydroxy-4,4'-dichlorobiphenyl, 4-chlorobenzyl alcohol, 4-chlorobenzoic acid. usda.govresearchgate.net |

| 4,4'-Dichlorobiphenyl | Anaerobic Dechlorination | 4-chlorobiphenyl, Biphenyl (B1667301). |

Different commercial PCB mixtures (e.g., Aroclors) and unintended PCB sources (e.g., pigment production) can have distinct initial isotopic signatures due to variations in manufacturing processes and starting materials. researchgate.net CSIA can exploit these subtle differences to trace PCB contamination in environmental samples back to its likely source. researchgate.netmdpi.com

For example, the isotopic signature of PCBs in river sediment can be compared to the signatures of potential sources, such as industrial effluents or historical Aroclor spills. This source apportionment is vital for environmental forensics and for allocating responsibility for remediation. The accuracy of the congener-specific concentration data that underpins these isotopic analyses relies on the use of a suite of internal standards, including this compound, to ensure each congener is correctly quantified. researchgate.net

Table 5: Potential Sources of PCB Contamination and Key Associated Congeners This table illustrates different sources of PCBs in the environment, which can potentially be distinguished using CSIA.

| Potential Source | Description | Characteristic Congeners (Examples) |

| Commercial Aroclor Mixtures (e.g., Aroclor 1254, 1260) | Widely used in industrial applications like transformers and capacitors. mdpi.com | Highly-chlorinated congeners (penta-, hexa-CBs). mdpi.com |

| Pigment and Dye Manufacturing | Unintentional byproducts of certain chemical manufacturing processes. researchgate.net | PCB 11 (3,3'-Dichlorobiphenyl). researchgate.net |

| Atmospheric Deposition | Long-range transport and deposition of volatilized PCBs. frontiersin.org | Lighter, more volatile congeners (di-, tri-CBs). frontiersin.org |

| Combustion Processes | Incomplete combustion of waste can form various PCB congeners. mdpi.com | Varies; can include highly chlorinated congeners. |

Environmental Transformation Mechanisms of 4,4 Dichlorobiphenyl Utilizing Isotopic Tracers

Biodegradation Pathways and Microbial Interactions

The biodegradation of 4,4'-Dichlorobiphenyl (B164843) is a key process governing its removal from the environment. This process is mediated by a diverse range of microorganisms, including bacteria and fungi, which have evolved specific enzymatic systems to attack the stable biphenyl (B1667301) structure. These interactions can occur under both aerobic and anaerobic conditions, leading to different sets of breakdown products and degradation efficiencies.

Under aerobic conditions, the primary mechanism for the breakdown of 4,4'-Dichlorobiphenyl involves the enzymatic introduction of oxygen into the aromatic rings. This initial step, known as dioxygenation, is a critical, rate-limiting reaction that destabilizes the molecule and initiates a cascade of further transformations, ultimately leading to ring cleavage and mineralization.

Bacterial degradation is a major pathway for the aerobic transformation of PCBs. Central to this process is the enzyme Biphenyl 2,3-dioxygenase (BphA), a multi-component enzyme system belonging to the Rieske-type non-heme iron oxygenase family. nih.govresearchgate.net BphA plays a pivotal role by catalyzing the initial attack on the biphenyl rings. nih.gov This enzyme incorporates both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. nih.govnih.gov

The catalytic mechanism of BphA on 4,4'-dichlorobiphenyl has been investigated using quantum mechanics/molecular mechanics (QM/MM) methods. nih.gov These studies reveal that the reaction proceeds through a hydroperoxo-iron (III) species. This reactive species attacks the biphenyl ring to form an epoxide intermediate, which then rearranges to a carbocation intermediate before ultimately yielding the cis-diol product. nih.gov The large subunit of the biphenyl dioxygenase, BphA1, is crucial in determining the substrate specificity for various PCB congeners. nih.gov The specific amino acid sequence of this subunit can influence the enzyme's ability to degrade compounds like 4,4'-dichlorobiphenyl. nih.gov

White rot fungi are recognized for their ability to degrade a wide array of persistent organic pollutants, including PCBs, due to their powerful and non-specific extracellular lignin-modifying enzyme systems. usda.govaimspress.com

Phanerochaete chrysosporium has been extensively studied for its capacity to degrade 4,4'-dichlorobiphenyl. usda.govnih.gov In liquid culture experiments, this fungus has demonstrated the ability to extensively degrade the compound, with studies showing approximately 11% mineralization to CO2 after 28 days of incubation. usda.gov The degradation pathway involves an initial hydroxylation of the PCB molecule. usda.govnih.gov

Ceriporia sp. ZLY-2010 is another white rot fungus that has shown potential for PCB bioremediation. nih.govtandfonline.com Studies evaluating the biodegradation of 4,4'-dichlorobiphenyl by this fungus reported a degradation rate of 34.03% after 13 days of incubation. nih.govtandfonline.com The degradation process in Ceriporia sp. ZLY-2010 involves both complex extracellular and intracellular enzyme systems. nih.govresearchgate.net

| Fungal Species | Compound | Degradation Rate | Incubation Time | Reference |

|---|---|---|---|---|

| Phanerochaete chrysosporium | 4,4'-Dichlorobiphenyl | 11% (Mineralization) | 28 days | usda.gov |

| Ceriporia sp. ZLY-2010 | 4,4'-Dichlorobiphenyl | 34.03% | 13 days | nih.govtandfonline.com |

The initial enzymatic attack on the 4,4'-dichlorobiphenyl molecule by bacterial Biphenyl 2,3-dioxygenase (BphA) is a key step that dictates the subsequent degradation pathway. nih.gov Theoretical studies using QM/MM methods have elucidated the reaction mechanism, showing a multi-step process. nih.gov

The process begins with the reaction of a hydroperoxo-iron (III) species within the enzyme's active site with the aromatic ring of 4,4'-dichlorobiphenyl. nih.gov This leads to the formation of a highly reactive epoxide intermediate . nih.gov This epoxide is unstable and rapidly develops into a carbocation intermediate . nih.gov The final step in this initial phase is the collapse of the carbocation intermediate to form a cis-diol (a dihydroxylated biphenyl ring). nih.gov This sequence of intermediates is characteristic of the dioxygenase-catalyzed metabolism of aromatic compounds.

Following the initial dioxygenation and subsequent enzymatic reactions that lead to the opening of one of the aromatic rings, the degradation pathway of 4,4'-dichlorobiphenyl yields simpler, chlorinated aromatic compounds.

In studies with the white rot fungus Phanerochaete chrysosporium, two key metabolites have been identified: 4-chlorobenzoic acid and 4-chlorobenzyl alcohol . usda.gov The identification of these cleavage products provides strong evidence for the breakdown of the biphenyl structure. usda.gov Further studies with P. chrysosporium and another strain, Phanerochaete sp. MZ142, confirmed the production of 4-chlorobenzoic acid and also identified 4-chlorobenzaldehyde (B46862) as a metabolite. nih.gov The formation of chlorobenzoates appears to be a characteristic feature of fungal PCB degradation pathways. usda.gov These chlorobenzoic acids can be further degraded by other microorganisms. nih.govnih.govresearchgate.netresearchgate.net

| Organism | Parent Compound | Identified Cleavage Products/Metabolites | Reference |

|---|---|---|---|

| Phanerochaete chrysosporium | 4,4'-Dichlorobiphenyl | 4-Chlorobenzoic acid, 4-Chlorobenzyl alcohol | usda.gov |

| Phanerochaete chrysosporium | 4,4'-Dichlorobiphenyl | 4-Chlorobenzoic acid, 4-Chlorobenzaldehyde, 4-Chlorobenzyl alcohol | nih.gov |

| Phanerochaete sp. MZ142 | 4,4'-Dichlorobiphenyl | 4-Chlorobenzoic acid, 4-Chlorobenzaldehyde, 4-Chlorobenzyl alcohol | nih.gov |

In the absence of oxygen, the microbial degradation of 4,4'-Dichlorobiphenyl proceeds through a distinctly different mechanism known as reductive dechlorination. This process is typically slower than aerobic degradation but is crucial for the transformation of more highly chlorinated PCBs that are resistant to aerobic attack.

Studies using anaerobic cultures inoculated with various environmental samples have demonstrated the ability of microorganisms to dehalogenate 4,4'-dichlorobiphenyl. nih.gov The primary transformation observed is the sequential removal of chlorine atoms from the biphenyl rings. Gas chromatographic analysis of these cultures revealed the presence of 4-chlorobiphenyl and, subsequently, biphenyl as breakdown products. nih.gov This indicates a stepwise dechlorination process where 4,4'-dichlorobiphenyl is first reduced to a monochlorinated biphenyl, which is then further dechlorinated to the non-chlorinated parent molecule, biphenyl. nih.gov

Factors Influencing Biodegradation Efficiency

The efficiency of 4,4'-Dichlorobiphenyl biodegradation is not uniform and is influenced by a variety of biological and environmental factors.

The degradation of complex organic pollutants like PCBs is often more efficient when carried out by a microbial consortium rather than a single microbial species frontiersin.orgfrontiersin.org. Different strains within a consortium can perform different steps of the degradation pathway. For instance, a consortium of Pseudomonas sp. and Comamonas sp. was found to effectively degrade 4-chlorobiphenyl, where the Pseudomonas strain initiated the degradation and the Comamonas strain further oxidized the intermediates fao.org.

The specificity of the enzymes produced by different microbial strains plays a crucial role. Some bacteria, like Alcaligenes and Acinetobacter, have demonstrated the ability to degrade a range of PCB isomers researchgate.netnih.gov. White-rot fungi, such as Phanerochaete chrysosporium and Phanerochaete sp. MZ142, are also capable of degrading 4,4'-Dichlorobiphenyl, though their efficiency can depend on the nutrient conditions of the environment nih.gov. The diversity of PCB-degrading bacteria associated with the root zones of plants also suggests that rhizoremediation could be a viable strategy for enhancing in situ degradation nih.gov.

Redox potential is a master variable controlling the biodegradation pathways of PCBs. As previously mentioned, reductive dechlorination of 4,4'-Dichlorobiphenyl occurs under anaerobic (reducing) conditions wikipedia.org. In contrast, the subsequent degradation of the resulting 4-monochlorobiphenyl and biphenyl, which involves the action of oxygenase enzymes, requires aerobic (oxidizing) conditions. Studies have shown that PCB mineralization rates can be significantly higher under moderately aerobic conditions compared to strictly aerobic or anaerobic conditions researchgate.net. Therefore, the complete biodegradation of 4,4'-Dichlorobiphenyl in the environment often relies on a sequence of anaerobic and aerobic zones.

The presence of co-contaminants can also significantly impact biodegradation efficiency. Other chlorinated solvents, which are often found alongside PCBs at contaminated sites, can inhibit the metabolic activity of PCB-degrading microorganisms nih.govberkeley.eduresearchgate.net. For example, the presence of 1,1,1-trichloroethane (B11378) (TCA) and 1,1-dichloroethene (DCE) has been shown to inhibit the degradation of other pollutants by affecting the enzymatic activity of the degrading bacteria nih.govsigmaaldrich.com.

The structure of a PCB congener, specifically the number and position of chlorine atoms, is a primary determinant of its biodegradability. Generally, the rate of biodegradation decreases as the degree of chlorination increases researchgate.netnih.gov. Lower chlorinated biphenyls, such as 4,4'-Dichlorobiphenyl, are more readily degraded than their more highly chlorinated counterparts.

The position of the chlorine atoms is also critical. PCBs with chlorines in the ortho positions are particularly resistant to aerobic degradation nih.gov. The absence of ortho-chlorines in 4,4'-Dichlorobiphenyl, which has chlorines only in the para positions, makes it more susceptible to microbial attack compared to many other congeners. Environmental dechlorination processes have been observed to preferentially remove meta and para chlorines, leading to an accumulation of ortho-substituted congeners which are more recalcitrant epa.gov.

Table 2: Factors Affecting Biodegradation of 4,4'-Dichlorobiphenyl

| Factor | Influence on Biodegradation |

|---|---|

| Microbial Consortia | Often more effective than single strains due to complementary metabolic capabilities. |

| Strain Specificity | Degradation efficiency depends on the specific enzymatic machinery of the microorganisms present. |

| Redox Conditions | Anaerobic conditions are required for initial reductive dechlorination; aerobic conditions are necessary for subsequent ring cleavage. |

| Co-Contaminants | Presence of other pollutants, especially chlorinated solvents, can inhibit microbial activity. |

| Chlorination Pattern | As a dichlorobiphenyl with no ortho-chlorines, it is more biodegradable than higher chlorinated or ortho-substituted congeners. |

Abiotic Transformation Processes

In addition to microbial degradation, 4,4'-Dichlorobiphenyl can undergo transformation through abiotic processes. One of the most significant abiotic pathways is photolysis, where the compound is broken down by solar radiation mdpi.com. The photolysis of aromatic compounds can be a significant degradation route in surface waters and on terrestrial surfaces exposed to sunlight.

Photodecay Mechanisms and Influencing Factors (e.g., Surfactant/Solvent Systems)

The photodecay, or photolysis, of 4,4'-Dichlorobiphenyl is a significant environmental transformation pathway. This process involves the degradation of the compound upon absorption of light energy. Research has shown that the efficiency of this process is heavily influenced by the surrounding medium, particularly in aqueous environments where the low solubility of Polychlorinated Biphenyls (PCBs) is a limiting factor.

The table below summarizes the enhancement of 4,4'-Dichlorobiphenyl photodecay rates in different surfactant/solvent systems.

| System | Rate Enhancement Factor | Influencing Factors |

| Surfactant/Acetone (B3395972) | 1.3 - 2.3 | Optimal acetone concentration, pH |

| Surfactant/Triethylamine (TEA) | 1.3 - 2.3 | Optimal TEA concentration, pH |

| Surfactant/Acetone/TEA | >2.3 (additional 12% increase) | Synergistic effects of multiple solvents |

This table illustrates the observed enhancement in the photodecay rate of 4,4'-Dichlorobiphenyl when using different combinations of surfactants and solvents. Data sourced from Chu and Jafvert (2002) nih.gov.

Thermal Decomposition Pathways and Products (e.g., Polychlorinated Dibenzofurans Formation)

Thermal decomposition is a critical transformation pathway for PCBs, especially in contexts such as industrial fires or incineration of contaminated materials. The high temperatures involved can break down the stable structure of 4,4'-Dichlorobiphenyl, but this process can also lead to the formation of highly toxic byproducts, most notably Polychlorinated Dibenzofurans (PCDFs).

The formation of PCDFs from the thermal degradation of PCBs is a significant environmental concern. Laboratory simulations and analysis of real-world incidents have consistently shown this conversion. The process is complex and can be influenced by temperature, the presence of oxygen (combustion vs. pyrolysis), and the concentration of the PCB. Research on the thermal behavior of Aroclor 1254, a commercial PCB mixture, in mineral oil has shown that PCDF yields, when expressed as micrograms of PCDF per gram of PCB, are independent of the initial PCB concentration during combustion. This suggests that the formation is a first-order kinetic process with respect to the PCB concentration. In all scenarios, the total amount of PCDF produced decreases as the initial PCB concentration decreases.

The isomer patterns of the PCDFs formed can provide clues about the formation mechanisms, with chlorination and dechlorination reactions being dominant. The temperature at which these transformations occur is a critical factor, with PCDD/PCDF formation often cited as occurring within specific temperature "windows," though in practice, they can be produced at higher temperatures during rapid cooling phases in incinerators lidsen.com.

Catalytic Degradation via Advanced Oxidation Processes (e.g., Fenton-like Systems)

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment technologies designed to degrade persistent organic pollutants like 4,4'-Dichlorobiphenyl. These methods rely on the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic compounds, often leading to their complete mineralization into carbon dioxide, water, and inorganic salts.

Among the various AOPs, Fenton-like systems are particularly noteworthy. These systems utilize a catalyst, typically an iron compound, to decompose a source of oxidant like hydrogen peroxide (H₂O₂), thereby generating powerful hydroxyl radicals. The classic Fenton reaction involves ferrous ions (Fe²⁺), but heterogeneous Fenton-like systems, using solid iron-containing catalysts, are gaining traction due to their enhanced stability and reusability.

Studies have investigated the degradation of PCBs using these systems. For example, the degradation of 2,4,4'-trichlorobiphenyl (B50444) in a goethite-catalyzed Fenton-like system was found to be effective, with the hydroxyl radical being the primary agent of degradation mdpi.commdpi.com. The efficiency of these systems is dependent on several factors, including pH, the concentration of the catalyst, and the concentration of the oxidant. The degradation of various PCB congeners, including 4,4'-dichlorobiphenyl, has been shown to follow pseudo-first-order kinetics in such systems. The chemical reactivity of PCBs in these systems is also influenced by the number of chlorine atoms in the biphenyl molecule.

The table below presents the half-lives of different PCB congeners in a goethite-catalyzed Fenton-like system, illustrating the influence of chlorination on degradation rates.

| PCB Congener | Number of Chlorine Atoms | Half-life (hours) |

| 4-chlorobiphenyl | 1 | 1.8 |

| 4,4'-dichlorobiphenyl | 2 | 3.5 |

| 2,4,4'-trichlorobiphenyl | 3 | 4.1 |

| 2,2',4,4'-tetrachlorobiphenyl | 4 | 11 |

This table shows the degradation half-lives of different PCB congeners in a goethite-catalyzed Fenton-like system. The data indicates that the rate of degradation decreases as the number of chlorine atoms increases. Sourced from a study on PCB degradation kinetics.

Isotopic Tracer Studies in Elucidating Degradation Pathways

Application of Stable Isotopes (e.g., ¹⁴C-labeled, Deuterium) to Track Environmental Fate

Isotopic tracer studies are a powerful tool for elucidating the environmental fate and transformation pathways of pollutants. By introducing a compound labeled with a stable or radioactive isotope into a system, researchers can track its movement, degradation, and incorporation into various environmental compartments and biological matrices. For PCBs, both radioactive isotopes like Carbon-14 (¹⁴C) and stable isotopes like Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are utilized.

The use of ¹⁴C-labeled 4,4'-Dichlorobiphenyl has been instrumental in mineralization studies. By tracking the ¹⁴C label, researchers can quantify the conversion of the parent compound into ¹⁴CO₂, providing a direct measure of its complete degradation. For instance, studies with the white rot fungus Phanerochaete chrysosporium have used ¹⁴C-labeled 4,4'-Dichlorobiphenyl to determine mineralization rates, finding that a significant percentage of the compound can be converted to ¹⁴CO₂ over several weeks usda.gov. These studies also allow for a mass balance analysis, accounting for the distribution of the radiolabel in the biomass, volatile compounds, and aqueous phase usda.gov.

Deuterium-labeled compounds, such as 4,4'-Dichlorobiphenyl-d8, serve a similar purpose but are analyzed using mass spectrometry. The distinct mass of the deuterated compound allows it to be differentiated from its non-labeled counterpart and other background compounds in complex environmental samples. This is particularly useful in compound-specific isotope analysis (CSIA), where shifts in the isotopic ratio of a compound can indicate the occurrence of degradation processes. While direct studies detailing the use of this compound to track its own environmental fate are not abundant, the principles are well-established. The use of ¹³C in CSIA has successfully demonstrated that most PCB congeners in fish are enriched in ¹³C compared to those in sediments, which is a result of isotopic fractionation during metabolic processes acs.org. This indicates that lighter isotopes are metabolized faster, leaving the remaining pool of the compound enriched in the heavier isotope. Such isotopic fractionation provides clear evidence of in-situ degradation acs.org.

Investigating Metabolite Formation and Mineralization Rates

Isotopically labeled compounds are invaluable for identifying metabolic products and quantifying mineralization rates. The label acts as a flag, allowing researchers to trace the atoms of the original molecule as they are transformed into new chemical entities.

Studies using ¹⁴C-labeled 4,4'-Dichlorobiphenyl have provided quantitative data on its mineralization. For example, incubation with Phanerochaete chrysosporium resulted in approximately 11.6% mineralization to ¹⁴CO₂ after 28 days usda.gov. The rate of mineralization was observed to increase over the initial 20 days before leveling off usda.gov. Such experiments are crucial for assessing the potential for bioremediation of PCB-contaminated sites. Another study focusing on the aerobic mineralization of 4,4'-Dichlorobiphenyl by the bacterial strain Achromobacter xylosoxidans IR08 showed that the compound was mineralized in less than 5 days, with a near-stoichiometric release of chloride ions kent.ac.uk.

The identification of metabolites is another key application. While not specifically using the d8-labeled variant, studies on the metabolism of 4,4'-Dichlorobiphenyl by white-rot fungi have identified several hydroxylated and methoxylated metabolites. These studies elucidate the initial steps of the degradation pathway, which often involve hydroxylation of the biphenyl rings. The use of a deuterated tracer like this compound in such studies would allow for the unambiguous identification of its metabolites in complex biological extracts using mass spectrometry, as the metabolites would retain the deuterium label and thus have a distinct mass signature.

The table below summarizes findings from mineralization studies of 4,4'-Dichlorobiphenyl.

| Organism | Isotopic Label | Incubation Period | Mineralization (%) | Key Findings |

| Phanerochaete chrysosporium | ¹⁴C | 28 days | 11.6% | Mineralization rate increased up to day 20. |

| Achromobacter xylosoxidans IR08 | - | < 5 days | Near complete | Stoichiometric release of chloride ions observed. |

This table presents data from studies on the mineralization of 4,4'-Dichlorobiphenyl by different microorganisms, highlighting the utility of isotopic labeling in quantifying degradation. Data sourced from Dietrich et al. (1995) usda.gov and Ilori et al. (2008) kent.ac.uk.

Biotransformation and Metabolism in Biological Systems in Vitro and Mechanistic Studies

Hepatic Metabolism and Enzymatic Pathways

The liver is the primary site for the metabolism of xenobiotics like 4,4'-Dichlorobiphenyl (B164843). The process involves a series of enzymatic reactions, primarily categorized as Phase I and Phase II metabolism, which work in concert to detoxify and eliminate the compound.

Role of Cytochrome P450 Enzymes in Hydroxylation

The initial and rate-limiting step in the metabolism of 4,4'-Dichlorobiphenyl is oxidative metabolism, catalyzed by the cytochrome P450 (CYP) enzyme system. These heme-containing monooxygenases, located primarily in the endoplasmic reticulum of liver cells, introduce a hydroxyl (-OH) group onto the biphenyl (B1667301) structure. This process, known as hydroxylation, increases the polarity of the molecule.

For dichlorobiphenyls, the position of the chlorine atoms on the biphenyl rings significantly influences the rate and regioselectivity of CYP-mediated hydroxylation. The metabolism of 4,4'-Dichlorobiphenyl is facilitated by the presence of an unsubstituted para-position relative to the phenyl-phenyl bridge, which is a preferred site for metabolic attack. Studies using rat hepatic microsomes have shown that different CYP isozymes, inducible by agents like phenobarbitone or 3-methylcholanthrene, can influence the rate and profile of metabolite formation for various PCB congeners. The primary role of CYP enzymes is to convert the parent compound into one or more hydroxylated metabolites, which can then undergo further biotransformation.

Identification of Hydroxylated Metabolites

In vitro studies utilizing human hepatic microsomes have successfully identified several hydroxylated metabolites of 4,4'-Dichlorobiphenyl. The formation of these metabolites demonstrates that hydroxylation can occur at various open positions on the aromatic rings. The most abundant metabolite formed is 4,4'-dichloro-3-biphenylol.

A total of six key metabolites have been identified, showcasing the diverse hydroxylation patterns catalyzed by human microsomal enzymes. These include both monohydroxylated and dihydroxylated products, as well as metabolites that have undergone dechlorination.

Table 1: Hydroxylated Metabolites of 4,4'-Dichlorobiphenyl Identified in Human Hepatic Microsome Studies

| Metabolite Name | Type |

| 4,4'-dichloro-3-biphenylol | Monohydroxylated |

| 4,4'-dichloro-2-biphenylol | Monohydroxylated |

| 3,4'-dichloro-4-biphenylol | Monohydroxylated |

| 4'-chloro-4-biphenylol | Dechlorinated, Monohydroxylated |

| 4'-chloro-3-biphenylol | Dechlorinated, Monohydroxylated |

| 4,4'-dichloro-3,3'-biphenyldiol | Dihydroxylated |

Data sourced from studies with human hepatic microsomes.

Glucuronidation and Sulfate Conjugation Pathways

Following Phase I hydroxylation, the resulting hydroxylated metabolites of 4,4'-Dichlorobiphenyl can undergo Phase II conjugation reactions. These pathways further increase the water solubility of the metabolites, preparing them for elimination. The two most common conjugation reactions for phenolic compounds are glucuronidation and sulfation.

Glucuronidation involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. Studies have confirmed that when UDPGA is added to incubations with human microsomes, the major hydroxylated metabolite, 4,4'-dichloro-3-biphenylol, is efficiently converted into its corresponding glucuronide conjugate.

Sulfate conjugation, mediated by sulfotransferase (SULT) enzymes, is another significant Phase II pathway for phenolic compounds. While direct evidence for the sulfation of 4,4'-Dichlorobiphenyl metabolites from the provided search results is limited, it is a well-established pathway for the metabolism of other hydroxylated PCBs and phenolic xenobiotics in general.

Arene Oxide Formation and NIH Shift Mechanism

The mechanism of CYP-mediated hydroxylation of aromatic compounds like 4,4'-Dichlorobiphenyl proceeds through a highly reactive intermediate known as an arene oxide. The CYP enzyme initially epoxidizes one of the aromatic rings of the biphenyl structure, forming this three-membered ether ring.

These arene oxide intermediates are unstable and can undergo several transformations. They can be hydrated by epoxide hydrolase to form trans-dihydrodiols, conjugate with glutathione, or rearrange non-enzymatically to form phenols (the hydroxylated metabolites). Evidence for the formation of an arene oxide in the metabolism of 4,4'-Dichlorobiphenyl comes from the detection of covalently bound radiolabeled compound to microsomal proteins, a process that is reduced by the addition of glutathione, which traps reactive intermediates.

The rearrangement of the arene oxide to a phenol (B47542) often occurs via a mechanism known as the "NIH shift". This process involves the intramolecular migration of a substituent (in this case, a hydrogen or deuterium (B1214612) atom) from the position of hydroxylation to an adjacent carbon atom on the ring. The occurrence of the NIH shift during the metabolism of chlorinated biphenyls has been demonstrated, providing strong evidence for the arene oxide pathway.

Comparative Metabolic Studies Across Biological Models

To understand the metabolism of xenobiotics in humans, researchers often use various biological models. In vitro systems, such as liver microsomes, are particularly valuable for mechanistic studies and for comparing metabolic capabilities across different species.

In Vitro Microsomal Studies (e.g., Human Hepatic Microsomes)

Human hepatic microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells. They are a rich source of Phase I enzymes, particularly cytochrome P450s, and are widely used to study the metabolic stability and pathways of new chemical entities.

Studies using human liver microsomes have provided crucial data on the biotransformation of 4,4'-Dichlorobiphenyl. These experiments have established the kinetic parameters of its metabolism, demonstrating that it is metabolized with a high affinity (low Km) but at a relatively low rate (low Vmax). This in vitro model has been instrumental in identifying the array of hydroxylated metabolites and confirming the roles of specific enzymatic pathways, including hydroxylation and glucuronidation. The results from these human-derived systems indicate that the principles governing PCB biotransformation in humans are consistent with those observed in other species like rats, mice, and monkeys.

Table 2: Metabolic Kinetic Parameters of 4,4'-Dichlorobiphenyl in Human Hepatic Microsomes

| Parameter | Value |

| Km (Michaelis constant) | 0.43 µM |

| Vmax (Maximum reaction velocity) | 1.2 pmoles/mg microsomal protein/min |

Data from in vitro incubation of 4,4'-Dichlorobiphenyl with human hepatic microsomes.

Insights from Fungal and Bacterial Biotransformation

The biotransformation of 4,4'-Dichlorobiphenyl (4,4'-DCB), the non-deuterated analogue of 4,4'-Dichlorobiphenyl-d8, has been a subject of extensive research, particularly focusing on the capabilities of fungi and bacteria to degrade this persistent environmental pollutant. These studies provide the foundational knowledge for understanding the metabolic fate of its deuterated counterpart.

White-rot fungi, known for their ability to degrade a wide range of xenobiotics, have demonstrated significant activity against 4,4'-DCB. The fungus Phanerochaete chrysosporium, for instance, metabolizes 4,4'-DCB through initial hydroxylation reactions. nih.govusda.gov This process leads to the formation of several hydroxylated intermediates. One identified pathway involves the transformation of 4,4'-DCB to 3-hydroxy-4,4'-DCB and 4-hydroxy-3,4'-DCB. nih.gov The latter is produced via a "NIH shift," a chemically interesting mechanism involving the intramolecular migration of a chlorine atom. nih.gov Following hydroxylation, further degradation can occur. For example, 3-hydroxy-4,4'-DCB can be transformed into metabolites such as 3-methoxy-4,4'-DCB, 4-chlorobenzoic acid, 4-chlorobenzaldehyde (B46862), and 4-chlorobenzyl alcohol. nih.govusda.gov The formation of these downstream products often depends on the culture conditions, such as the nitrogen concentration in the medium, indicating the involvement of secondary metabolic processes. nih.gov Another fungal species, Phanerochaete sp. MZ142, also metabolizes 4,4'-DCB, initially forming 2-hydroxy-4,4'-DCB and 3-hydroxy-4,4'-DCB. nih.gov

Bacterial degradation of dichlorobiphenyls has also been well-documented. Certain bacterial strains have been isolated that can utilize dichlorobiphenyls as their sole source of carbon and energy. nih.gov For instance, strain SK-4, when grown on 2,4'-dichlorobiphenyl, produces stoichiometric amounts of 4-chlorobenzoate, suggesting the degradation of the ortho-chlorinated ring. nih.gov This highlights the specificity of bacterial enzymatic systems in targeting different chlorinated rings of the biphenyl structure. The degradation pathways in bacteria often result in the formation of chlorobenzoates as key intermediates.

These microbial transformation pathways are crucial as they represent potential avenues for the bioremediation of PCB-contaminated environments. The initial hydroxylation step is considered a key and often rate-limiting step in the fungal degradation process. nih.gov

Table 1: Fungal Metabolites of 4,4'-Dichlorobiphenyl

| Original Compound | Fungus | Metabolite | Reference |

|---|---|---|---|

| 4,4'-Dichlorobiphenyl | Phanerochaete chrysosporium | 3-hydroxy-4,4'-DCB | nih.gov |

| 4,4'-Dichlorobiphenyl | Phanerochaete chrysosporium | 4-hydroxy-3,4'-DCB | nih.gov |

| 4,4'-Dichlorobiphenyl | Phanerochaete chrysosporium | 4-Chlorobenzoic acid | nih.govusda.gov |

| 4,4'-Dichlorobiphenyl | Phanerochaete chrysosporium | 4-Chlorobenzyl alcohol | usda.gov |

| 4,4'-Dichlorobiphenyl | Phanerochaete sp. MZ142 | 2-hydroxy-4,4'-DCB | nih.gov |

| 4,4'-Dichlorobiphenyl | Phanerochaete sp. MZ142 | 3-hydroxy-4,4'-DCB | nih.gov |

| 3-hydroxy-4,4'-DCB | Phanerochaete sp. MZ142 | 3-methoxy-4,4'-DCB | nih.gov |

Applications of Deuterated this compound in Metabolic Research

The use of stable isotope-labeled compounds, such as this compound, is indispensable in modern metabolic research. The deuterium atoms act as a heavy tag, allowing researchers to distinguish the administered compound and its subsequent metabolites from endogenous molecules or background contaminants in complex biological matrices. This is particularly valuable in quantitative analysis using mass spectrometry.

Tracing Metabolic Pathways and Identifying Metabolites

This compound serves as an invaluable tool for tracing the metabolic fate of 4,4'-DCB in various biological systems. When introduced into an experimental system, such as a microbial culture or an in vitro assay with liver microsomes, the deuterated compound follows the same metabolic pathways as its non-deuterated counterpart. researchgate.net By using techniques like high-resolution mass spectrometry, analysts can specifically search for the mass signatures of the deuterated parent compound and its predicted metabolites.

The known fungal biotransformation pathways of 4,4'-DCB, which lead to hydroxylated and ring-cleavage products like chlorobenzoates, provide a roadmap for targeted metabolite searches. nih.govusda.govresearchgate.net For example, researchers can specifically look for deuterated versions of hydroxy-dichlorobiphenyls or deuterated chlorobenzoic acid. The distinct isotopic pattern of this compound and its metabolites allows for their unambiguous identification, even at very low concentrations. This approach is critical for confirming metabolic pathways and discovering novel, previously unidentified metabolites. nih.gov Human metabolism of PCBs can also result in hydroxylated metabolites, such as 4,4'-Dichloro-3-biphenylol, making deuterated standards essential for studying these transformations in human-relevant systems. nih.gov

Investigating Enzyme Specificity and Reaction Kinetics

The study of enzyme specificity and the speed of metabolic reactions (kinetics) is greatly enhanced by the use of deuterated standards. This compound can be used as a substrate in enzymatic assays to determine which specific enzymes are responsible for its metabolism. For example, by incubating the deuterated compound with specific cytochrome P450 (CYP) enzymes, researchers can identify which isoforms are capable of hydroxylating the molecule.

Furthermore, in kinetic studies, this compound is often used as an internal standard. In a typical experiment, the non-deuterated 4,4'-DCB is incubated with an enzyme preparation, and the reaction is stopped at various time points. By adding a known amount of this compound to each sample before analysis, researchers can accurately quantify the amount of the parent compound that has been consumed and the amount of metabolite that has been formed. acs.org The deuterated standard helps to correct for any loss of sample during preparation or variations in the analytical instrument's response, leading to highly accurate and reliable kinetic data. This allows for the precise determination of key enzymatic parameters.

Studying Xenobiotic Metabolism and Biotransformation Dynamics

Understanding the dynamics of how a foreign compound (xenobiotic) is metabolized and eliminated by an organism is a central goal of toxicology and pharmacology. nih.gov this compound is a powerful tool for these studies. By administering the deuterated compound to an in vitro system, researchers can track its disappearance over time and the simultaneous appearance and subsequent decline of its various metabolites. acs.orgeuropa.eu

This allows for a dynamic view of the entire biotransformation process. The use of a deuterated internal standard is crucial for obtaining precise quantitative data on the concentration of the xenobiotic and its metabolites over time. acs.org This information is vital for building pharmacokinetic models that can predict the persistence and potential for accumulation of the compound in a biological system. These studies are essential for assessing the environmental risk posed by pollutants like PCBs and for understanding how different organisms, from bacteria to humans, cope with chemical exposures. researchgate.netnih.gov

Table 2: Applications of this compound in Research

| Application Area | Specific Use | Benefit of Deuteration | Reference |

|---|---|---|---|

| Metabolite Identification | Tracer to follow biotransformation | Distinguishes metabolites from background interference; allows for unambiguous identification via mass spectrometry. | researchgate.neteuropa.eu |

| Enzyme Kinetics | Internal standard for quantification | Corrects for analytical variability, enabling accurate measurement of reaction rates. | acs.org |

| Biotransformation Dynamics | Tracking parent compound decay and metabolite formation over time | Enables precise quantification needed for pharmacokinetic modeling. | acs.orgnih.gov |

Advanced Computational and Theoretical Investigations

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid QM/MM methods are particularly suited for studying enzymatic reactions. They allow for a high-accuracy quantum mechanical treatment of the reaction center (the substrate and key enzymatic components) while the surrounding protein and solvent environment are modeled using more computationally efficient molecular mechanics.

Elucidation of Enzymatic Degradation Mechanisms (e.g., BphA-catalyzed Dioxygenation)

The primary enzymatic attack on PCBs in aerobic degradation pathways is initiated by biphenyl (B1667301) 2,3-dioxygenase (BphA), a Rieske-type non-heme iron enzyme. QM/MM simulations have been employed to elucidate the catalytic mechanism of cis-dihydroxylation of 4,4'-dichlorobiphenyl (B164843) by BphA. researchgate.netnih.gov

These computational studies explore the direct reaction mechanism involving a hydroperoxo-iron(III) species, which is a key oxidant in the catalytic cycle of the enzyme. nih.gov The simulations model the interaction of this reactive species with the aromatic ring of 4,4'-dichlorobiphenyl, leading to the formation of a cis-diol product, a crucial step that breaks the aromaticity of the biphenyl core and primes it for further degradation. researchgate.netnih.gov This theoretical approach provides a detailed, step-by-step understanding of the bond-breaking and bond-forming events that constitute the enzymatic reaction.

Characterization of Transition States and Intermediates (e.g., Epoxide, Carbocation)

A significant advantage of QM/MM methods is their ability to characterize short-lived, high-energy structures such as transition states and reaction intermediates, which are often difficult to observe experimentally. In the BphA-catalyzed dioxygenation of 4,4'-dichlorobiphenyl, the reaction is shown to proceed through a multi-step process. researchgate.netnih.gov

The computational analysis reveals that the reaction pathway involves an initial epoxide intermediate. nih.gov This epoxide can then evolve into a carbocation intermediate before the final cis-diol product is formed. researchgate.netnih.gov Mapping this reaction pathway and identifying the nature of these intermediates is fundamental to understanding the enzyme's catalytic strategy.

Table 1: Key Intermediates in BphA-Catalyzed Degradation of 4,4'-Dichlorobiphenyl

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Epoxide | A three-membered ring containing an oxygen atom, formed on the biphenyl ring. | The initial product of the oxygen insertion reaction. nih.gov |

| Carbocation | A positively charged carbon atom, resulting from the opening of the epoxide ring. | A transient species that evolves towards the final product. researchgate.netnih.gov |

Role of Specific Amino Acid Residues in Catalytic Activity

QM/MM and molecular dynamics studies highlight the crucial roles of specific amino acid residues within the BphA active site that facilitate the catalysis of 4,4'-dichlorobiphenyl. researchgate.net These residues contribute to the binding of the substrate and the stabilization of reactive intermediates.

Computational analyses have identified several key residues that are important for the catalytic efficiency of BphA towards both biphenyl and 4,4'-dichlorobiphenyl. researchgate.net For instance, residues such as Asp230, Gly335, Asn337, Thr338, and Ile339 have been shown to facilitate the catalytic process. researchgate.net The specific interactions of BphA with 4,4'-dichlorobiphenyl (also known as PCB 15) are suggested to involve a particular set of amino acids. researchgate.net

Table 2: Amino Acid Residues Implicated in BphA Interaction with 4,4'-Dichlorobiphenyl

| Residue Position | Amino Acid |

|---|---|

| 227 | Phenylalanine |

| 336 | Isoleucine |

| 337 | Asparagine |

| 339 | Isoleucine |

| 340 | Arginine |

| 378 | Phenylalanine |

Source: ResearchGate, citing Dhindwal et al., 2016, and Zhu et al., 2020. researchgate.net

These findings provide a theoretical basis for future site-directed mutagenesis and enzyme engineering efforts aimed at improving the degradation of persistent PCB contaminants. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of 4,4'-dichlorobiphenyl, MD simulations provide valuable information about ligand-enzyme interactions, conformational changes, and the stability of the system.

Ligand-Receptor Binding Interactions and Enzyme Active Site Characterization

Before the high-level QM/MM calculations can be performed, MD simulations are often used to equilibrate the enzyme-substrate complex. researchgate.net For the BphA enzyme with 4,4'-dichlorobiphenyl, MD simulations are run to allow the substrate to find a stable binding pose within the active site and to let the surrounding protein structure relax around the ligand. researchgate.net

These simulations provide insights into the non-covalent interactions, such as van der Waals and electrostatic forces, that govern the binding between 4,4'-dichlorobiphenyl and the BphA active site. youtube.com The stability of the system is often monitored by calculating the root mean square deviation (RMSD). For the BphA system with 4,4'-dichlorobiphenyl, the complex has been shown to stabilize after approximately 10 nanoseconds of simulation. researchgate.net This characterization is essential for ensuring that the subsequent QM/MM calculations begin from a structurally relevant and stable conformation.

Conformational Analysis and Stability of Metabolites

MD simulations are a powerful tool for exploring the conformational landscape of molecules, including the metabolites formed during the degradation of 4,4'-dichlorobiphenyl. chemrxiv.org After the initial enzymatic reaction produces metabolites like the cis-diol, these products must move through or out of the active site.

MD simulations can be used to analyze the flexibility and preferred shapes (conformations) of these metabolites within the enzyme or in an aqueous solution. This analysis helps in understanding how these products are released and whether they are stable enough to undergo further degradation by subsequent enzymes in the pathway. By simulating the dynamic behavior of these molecules, researchers can gain a more complete picture of the entire degradation process, from the initial substrate binding to the final product release. nih.gov

Density Functional Theory (DFT) Applications in Metabolic Activation Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, which in turn helps in predicting their reactivity and metabolic fate. researchgate.net In the context of polychlorinated biphenyls (PCBs) like 4,4'-Dichlorobiphenyl, DFT is instrumental in elucidating the mechanisms of metabolic activation, which is a critical step in their potential toxicity. mdpi.comresearchgate.net

Metabolic activation of PCBs is primarily initiated by the cytochrome P450 (CYP) family of enzymes. nih.gov This process often involves the oxidation of the PCB molecule to form hydroxylated metabolites (OH-PCBs). nih.gov DFT calculations can model the interaction between the PCB molecule and the active site of CYP enzymes, predicting the most likely sites of hydroxylation and the energy barriers associated with these reactions. researchgate.net For lower-chlorinated biphenyls, metabolism can proceed through arene oxide intermediates, which are highly reactive electrophiles capable of binding to cellular macromolecules like DNA and proteins. nih.gov This covalent binding is a key event in the initiation of carcinogenesis. nih.gov

Studies have shown that for some lower-chlorinated biphenyls, metabolic activation can lead to the formation of genotoxic and initiating intermediates in vivo. nih.gov For instance, the metabolic pathway can involve hydroxylation followed by oxidation to a quinone, which is considered an ultimate carcinogen. nih.gov DFT can be employed to calculate the activation energies for these sequential reactions, providing insights into the likelihood of formation of such toxic metabolites. researchgate.net

While direct DFT studies on 4,4'-Dichlorobiphenyl-d8 are scarce, the principles remain the same. The primary influence of deuteration would be on the reaction rates. The breaking of a C-D bond requires more energy than breaking a C-H bond, leading to a primary kinetic isotope effect. This would likely result in a slower rate of metabolic activation for the deuterated compound compared to its non-deuterated analog. DFT calculations can be specifically parameterized to model this kinetic isotope effect, offering a predictive tool for the metabolic differences between the two isotopologues.

Predictive Modeling for Environmental Fate and Biotransformation

Predicting the environmental fate and biotransformation of persistent organic pollutants like 4,4'-Dichlorobiphenyl is crucial for assessing their ecological risk. nih.gov Computational models play a significant role in this endeavor, providing estimates of a compound's persistence, distribution, and potential for degradation in various environmental compartments. utoronto.canih.gov

Computational Approaches for Metabolism Prediction

A variety of computational tools and approaches are available to predict the metabolism of xenobiotics, including PCBs. nih.govnih.gov These methods can be broadly categorized as ligand-based and structure-based. nih.gov Ligand-based approaches use the structure of the molecule to derive structure-activity relationships (SARs) for metabolism, while structure-based methods consider the interactions between the molecule and the metabolizing enzymes. nih.gov

Several software tools, such as BioTransformer, have been developed to predict the metabolic fate of small molecules. biotransformer.ca These tools often employ a combination of knowledge-based systems, which contain rules about known biotransformations, and machine learning algorithms trained on large datasets of metabolic reactions. biotransformer.ca For a compound like 4,4'-Dichlorobiphenyl, these predictors can suggest likely metabolites, including hydroxylated and other oxidized products. nih.gov

The prediction of sites of metabolism (SOMs) is a key aspect of these computational approaches. dntb.gov.ua By identifying the atoms or bonds in a molecule most susceptible to enzymatic attack, these models can forecast the initial steps of biotransformation. For PCBs, this would involve predicting the most probable positions for hydroxylation by CYP enzymes.

It is important to note that standard metabolism prediction software may not inherently account for the effects of deuteration. However, the predicted metabolic pathways for 4,4'-Dichlorobiphenyl would be expected to be qualitatively the same for its d8 analog. The quantitative differences in the rates of formation of various metabolites due to the kinetic isotope effect would require more specialized modeling approaches.

Table 1: Illustrative Predicted Metabolic Transformations of 4,4'-Dichlorobiphenyl

| Parent Compound | Predicted Transformation | Predicted Metabolite(s) |

| 4,4'-Dichlorobiphenyl | Mono-hydroxylation | 4,4'-Dichloro-3-biphenylol |

| 4,4'-Dichlorobiphenyl | Di-hydroxylation | Dihydroxydichlorobiphenyl isomers |

| 4,4'-Dichlorobiphenyl | Arene oxide formation | 4,4'-Dichlorobiphenyl-3,4-oxide |